Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-

Übersicht

Beschreibung

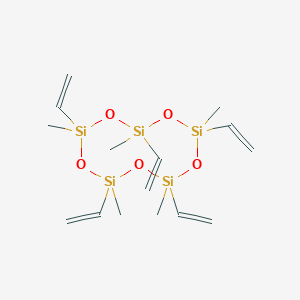

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is a cyclic silicon-oxygen compound with the molecular formula C15H30O5Si5. It is known for its unique structure, which includes five silicon atoms each bonded to an ethylene and a methyl group. This compound is commonly used in various industrial and cosmetic applications due to its stability and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- typically involves the hydrosilylation of cyclopentasiloxane with vinylsilane derivatives. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.

Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products

The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone-based materials .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₅H₃₀O₅Si₅

- Molecular Weight : Approximately 300.6368 g/mol

- Structure : Characterized by a cyclic arrangement of silicon and oxygen atoms with multiple methyl groups.

Chemistry

Cyclopentasiloxane serves as a precursor in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for various chemical reactions:

- Synthesis of Polymers : Used in the production of silicone-based polymers that are utilized in coatings and sealants.

- Reactivity : The compound can undergo oxidation to form silanols and siloxane derivatives and can also participate in reduction and substitution reactions.

Biology

The compound has shown promise in biological applications due to its biocompatibility:

- Biocompatible Materials : It is employed in developing materials for medical devices that require compatibility with biological systems.

- Drug Delivery Systems : Its lipophilic nature allows it to effectively encapsulate hydrophobic drugs, enhancing bioavailability. Research indicates that it can create nanocarriers for targeted drug delivery.

Medicine

In the medical field, cyclopentasiloxane is used in various applications:

- Topical Formulations : It is incorporated into creams and ointments due to its emollient properties.

- Sustained Release Mechanisms : Studies have shown that it can be utilized in formulations designed to release active ingredients over extended periods.

Case Study 1: Drug Delivery Systems

A study explored the use of cyclopentasiloxane in developing nanocarriers for drug delivery. The findings indicated that the compound could encapsulate hydrophobic drugs efficiently and release them at controlled rates. This property enhances therapeutic efficacy while minimizing side effects associated with conventional delivery methods.

Case Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of cyclopentasiloxane demonstrated low cytotoxicity levels across various cell lines. These results suggest its suitability for use in implantable medical devices without adverse biological reactions.

Wirkmechanismus

The mechanism of action of Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- involves its interaction with various molecular targets. In cosmetic applications, it forms a protective barrier on the skin, reducing water loss and providing a smooth feel. In industrial applications, its stability and insulating properties are leveraged to enhance the performance of electronic devices .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-: Lacks the vinyl groups, making it less reactive.

Cyclohexasiloxane, 2,4,6,8,10,12-hexamethyl-: Has an additional silicon-oxygen unit, altering its physical properties.

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-: Smaller ring structure, leading to different reactivity and applications.

Uniqueness

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is unique due to its combination of vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in advanced silicone materials and biomedical devices .

Eigenschaften

IUPAC Name |

2,4,6,8,10-pentakis(ethenyl)-2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXBDQPVXIIXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O5Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066251 | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-22-2 | |

| Record name | 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-pentamethylcyclopentasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17704-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017704222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using Maghnite-H+ as a catalyst for the cationic ring-opening polymerization of Pentavinylpentamethylcyclopentasiloxane (V5D5)?

A: The research highlights several benefits of using Maghnite-H+ as a catalyst for this polymerization reaction []:

- Eco-friendliness: Maghnite-H+ is a naturally occurring clay mineral activated by sulfuric acid, making it a greener alternative to conventional catalysts. []

- High Molecular Weight Polymers: The study demonstrates that Maghnite-H+ effectively facilitates the synthesis of polyvinylmethylsiloxanes with relatively high molecular weights. []

- Reaction Efficiency: The proposed reaction mechanism suggests that Maghnite-H+ offers advantages in terms of reaction efficiency. []

Q2: How is the structure of the resulting polyvinylmethylsiloxane characterized in this study?

A2: The researchers employed several techniques to characterize the synthesized polymer:

- Spectroscopy: Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon nuclear magnetic resonance (13C NMR) spectroscopy were utilized to confirm the polymer's structure. []

- Thermal Analysis: Thermal properties were investigated using differential scanning calorimetry (DSC). []

- Chromatography: Gel permeation chromatography (GPC) was employed to determine the molecular weight distribution of the synthesized polyvinylmethylsiloxane. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.